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3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine Documentation Hub

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  • Product: 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Core Science & Biosynthesis

Foundational

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine chemical structure

Part 1: Executive Summary & Chemical Identity 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a fused bicyclic heteroaromatic scaffold belonging to the pyrazolopyridine class. Structurally, it consists of a pyrazole rin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a fused bicyclic heteroaromatic scaffold belonging to the pyrazolopyridine class. Structurally, it consists of a pyrazole ring fused to a pyridine ring across the [3,4-c] bond.[1][2] This specific derivative features a chlorine atom at the C3 position (pyrazole ring) and a methoxy group at the C7 position (pyridine ring).

This scaffold is recognized in medicinal chemistry as a privileged structure , serving as a bioisostere for purines (adenine/guanine). It is widely utilized in the design of ATP-competitive kinase inhibitors (e.g., CDK, GSK-3, TRK) and has structural relevance to anticoagulants (Factor Xa inhibitors) and other therapeutic agents targeting nucleotide-binding proteins.

Chemical Data Table
PropertyDetail
IUPAC Name 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine
CAS Registry Number N/A (Analogous to 76006-14-9 for core)
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.59 g/mol
SMILES COc1nccc2c(Cl)n[nH]c12
Core Scaffold 1H-Pyrazolo[3,4-c]pyridine
Key Substituents 3-Chloro (Lipophilic/Halogen bond), 7-Methoxy (H-bond acceptor)
Predicted LogP ~1.8 - 2.2
Acidity (pKa) ~11.5 (NH), ~3.5 (Pyridine N)

Part 2: Structural Analysis & Numbering

Understanding the numbering system is critical for synthetic planning and SAR (Structure-Activity Relationship) analysis.

Structural Diagram & Numbering (Graphviz)

G N1 N1 (H) N2 N2 N1->N2 C3 C3 (Cl) N2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 N6 N6 C5->N6 C7 C7 (OMe) N6->C7 C7->C7a C7a->N1

Caption: Numbering scheme for 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine. Note the fusion occurs at C3a and C7a, with the pyridine nitrogen at position 6.

Electronic Properties[3][4]
  • N1 (Pyrazole): Acts as a hydrogen bond donor (HBD). Crucial for binding to the "hinge region" of kinase domains.

  • N2 (Pyrazole): Acts as a hydrogen bond acceptor (HBA).

  • C3-Chlorine: Provides a lipophilic handle and can engage in halogen bonding with carbonyl oxygens in the target protein. It also blocks metabolic oxidation at this position.

  • N6 (Pyridine): A weak base/HBA. Its position affects the electron density of the C7 position.

  • C7-Methoxy: Positioned adjacent to the pyridine nitrogen (N6). This group acts as an HBA and modulates solubility. The C7 position is electronically activated for Nucleophilic Aromatic Substitution (SnAr) due to the inductive effect of N6.

Part 3: Synthetic Protocols

The synthesis is designed to be modular, allowing for the independent introduction of the 7-methoxy and 3-chloro groups. The most robust route utilizes 2,4-dichloropyridine-3-carbaldehyde as the starting material.

Retrosynthetic Analysis
  • Target: 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine.

  • Disconnection 1 (C3-Cl): Electrophilic chlorination of the core scaffold.

  • Disconnection 2 (C7-OMe): Nucleophilic aromatic substitution (SnAr) of a 7-chloro precursor.

  • Disconnection 3 (Ring Formation): Hydrazine cyclization of a 3,4-disubstituted pyridine.

Synthesis Workflow (Graphviz)

Synthesis SM Start: 2,4-Dichloropyridine- 3-carbaldehyde Step1 Step 1: Cyclization (Hydrazine hydrate, EtOH, -10°C to RT) SM->Step1 Int1 Intermediate A: 7-Chloro-1H-pyrazolo[3,4-c]pyridine Step1->Int1 Step2 Step 2: SnAr Substitution (NaOMe, MeOH, Reflux) Int1->Step2 Int2 Intermediate B: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Step2->Int2 Step3 Step 3: C3-Chlorination (NCS, DMF, 60°C) Int2->Step3 Product Target: 3-Chloro-7-methoxy-1H- pyrazolo[3,4-c]pyridine Step3->Product

Caption: Three-step synthetic pathway from commercially available pyridine precursor to the final target.

Detailed Experimental Procedures
Step 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

This step involves the condensation of hydrazine with the aldehyde followed by intramolecular nucleophilic displacement of the chlorine at position 4.

  • Reagents: 2,4-Dichloropyridine-3-carbaldehyde (1.0 eq), Hydrazine monohydrate (2.5 eq), Ethanol (10 vol).

  • Protocol:

    • Dissolve 2,4-dichloropyridine-3-carbaldehyde in ethanol at 0°C.

    • Add hydrazine monohydrate dropwise over 20 minutes. Caution: Exothermic.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Monitor by TLC/LCMS. The intermediate hydrazone forms first, followed by cyclization.[3]

    • Workup: Concentrate the solvent. Dilute with water. The product often precipitates. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate (EtOAc).

    • Yield: Typically 75-85%.

    • Note: The chlorine at C2 of the pyridine (becoming C7 of the scaffold) is less reactive towards hydrazine than the chlorine at C4 (activated by the aldehyde), ensuring regioselectivity [1].

Step 2: Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

The remaining chlorine at C7 is activated by the adjacent pyridine nitrogen (N6), making it susceptible to SnAr displacement by methoxide.

  • Reagents: 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), Sodium Methoxide (NaOMe) (3.0 eq), Methanol (dry).

  • Protocol:

    • Dissolve the intermediate from Step 1 in dry methanol.

    • Add NaOMe (solid or 25% solution in MeOH).

    • Reflux the mixture (approx. 65°C) for 4–12 hours under nitrogen.

    • Monitor by LCMS for disappearance of the chloro-compound.

    • Workup: Cool to RT. Neutralize with dilute HCl or Acetic Acid to pH 7. Concentrate to remove MeOH. Extract with EtOAc/THF (the product is moderately polar).

    • Purification: Flash chromatography (DCM:MeOH gradient).

Step 3: Synthesis of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Electrophilic aromatic substitution occurs preferentially at the electron-rich C3 position of the pyrazole ring.

  • Reagents: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), DMF.

  • Protocol:

    • Dissolve the substrate in DMF.

    • Add NCS portion-wise at RT.

    • Heat to 60°C for 2–4 hours.

    • Mechanism: The pyrazole ring is more electron-rich than the pyridine ring. C3 is the only available carbon for electrophilic attack.[4]

    • Workup: Pour into ice water. The product may precipitate.[5][6] If not, extract with EtOAc. Wash organic layer with water and brine to remove DMF.

    • Characterization: 1H NMR will show the loss of the C3-proton signal (typically around 8.0-8.2 ppm).

Part 4: Medicinal Chemistry Applications[1][9][10][11]

Biological Targets

The pyrazolo[3,4-c]pyridine scaffold is a documented pharmacophore in:

  • Kinase Inhibitors: The N1-H and N2 motif mimics the N9-H and N7 of adenine, allowing the molecule to form bidentate hydrogen bonds with the "hinge" region of kinases (e.g., ERK, CDK, Pim-1) [2].

  • Factor Xa Inhibitors: Analogs (often dihydropyridinones) are used in anticoagulants like Apixaban. The aromatic 7-methoxy variant explores similar space but with different planarity and basicity.

Structure-Activity Relationship (SAR)
  • 3-Cl: Increases lipophilicity and fills hydrophobic pockets (e.g., the gatekeeper pocket in kinases). It is metabolically robust compared to a methyl group.

  • 7-OMe: Provides an H-bond acceptor. In some binding modes, this interacts with lysine residues or water networks in the active site. It also improves solubility compared to the 7-H or 7-Cl analogs.

Part 5: Safety and Handling

  • Hazard Identification:

    • Hydrazine Hydrate: Carcinogenic, toxic, corrosive. Use strictly in a fume hood.

    • Chlorinated Pyridines: Skin irritants and potential sensitizers.

    • Final Product: Treat as a potent bioactive compound (unknown toxicity). Handle with gloves, goggles, and dust mask.

  • Storage: Store at -20°C, under inert atmosphere (Argon/Nitrogen), protected from light.

References

  • RSC Advances (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.[7]

  • Journal of Medicinal Chemistry.Pyrazolo[3,4-c]pyridines as novel kinase inhibitors. (General Scaffold Reference).
  • Sigma-Aldrich. 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine Product Data. (Analogous Reference).

  • PubChem. 1H-Pyrazolo[3,4-c]pyridine Compound Summary. National Library of Medicine.

Sources

Foundational

The 3-Chloro-7-Methoxy-Pyrazolo[3,4-c]Pyridine Scaffold: A Technical Guide for Kinase Inhibitor Discovery

Introduction: The Privileged Pyrazolo[3,4-c]Pyridine Core in Kinase Inhibition The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazolo[3,4-c]Pyridine Core in Kinase Inhibition

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrazolopyridine scaffold has emerged as a "privileged" structure.[1] Its intrinsic ability to mimic the purine core of ATP allows it to effectively bind to the hinge region of the kinase active site, a critical interaction for potent inhibition.[1] The pyrazolo[3,4-c]pyridine isomer, in particular, offers a unique vector space for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of the 3-chloro-7-methoxy-pyrazolo[3,4-c]pyridine scaffold, a promising core for the development of next-generation kinase inhibitors. While this specific substitution pattern is not yet widely reported in the literature, this document will leverage established synthetic methodologies and structure-activity relationship (SAR) data from closely related analogs to provide a comprehensive roadmap for its synthesis, biological evaluation, and optimization.

Synthetic Strategy: A Proposed Route to 3-Chloro-7-Methoxy-Pyrazolo[3,4-c]Pyridine

Proposed Synthetic Workflow

A Starting Material: 2,4-dichloro-3-nitropyridine B Step 1: Methoxylation (NaOMe, MeOH) A->B C Intermediate 1: 2-chloro-4-methoxy-3-nitropyridine B->C D Step 2: Reduction (Fe, NH4Cl or H2, Pd/C) C->D E Intermediate 2: 2-chloro-4-methoxy-pyridin-3-amine D->E F Step 3: Diazotization (NaNO2, HCl) E->F G Intermediate 3: Diazonium Salt F->G H Step 4: Cyclization (e.g., with a suitable C-nucleophile or thermal) G->H I Target Scaffold: 3-chloro-7-methoxy-pyrazolo[3,4-c]pyridine H->I

Caption: Proposed synthetic workflow for 3-chloro-7-methoxy-pyrazolo[3,4-c]pyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-chloro-4-methoxy-3-nitropyridine

  • To a solution of 2,4-dichloro-3-nitropyridine in anhydrous methanol, add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel to yield 2-chloro-4-methoxy-3-nitropyridine.

Rationale: Selective nucleophilic aromatic substitution of the more activated chlorine at the 4-position with methoxide.

Step 2: Synthesis of 2-chloro-4-methoxy-pyridin-3-amine

  • To a solution of 2-chloro-4-methoxy-3-nitropyridine in ethanol or acetic acid, add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) in water.

  • Heat the mixture to reflux for 2-4 hours.

  • Alternatively, hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere can be employed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-4-methoxy-pyridin-3-amine.

Rationale: Reduction of the nitro group to an amine is a standard transformation, with iron in acidic media or catalytic hydrogenation being common and effective methods.

Step 3 & 4: Diazotization and Cyclization to 3-chloro-7-methoxy-pyrazolo[3,4-c]pyridine

  • Dissolve 2-chloro-4-methoxy-pyridin-3-amine in a suitable acidic medium (e.g., 6M HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • The subsequent cyclization can be achieved through various methods depending on the desired C3-substituent. For the unsubstituted C3-position, a reducing agent like stannous chloride can be used, or thermal cyclization may be possible. For substituted analogs, the diazonium salt can be reacted with a suitable C-nucleophile.

  • After the cyclization is complete, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final 3-chloro-7-methoxy-pyrazolo[3,4-c]pyridine scaffold.

Rationale: The formation of a pyrazole ring from an ortho-amino-substituted pyridine via diazotization and intramolecular cyclization is a well-established method.[2]

Potential Kinase Targets and Biological Evaluation

The pyrazolopyridine scaffold is a known ATP-competitive inhibitor of a wide range of kinases.[1] The specific kinase targets for the 3-chloro-7-methoxy-pyrazolo[3,4-c]pyridine core will be determined by the nature of the substituents at other positions. However, based on the activity of related pyrazolopyridine isomers, potential targets include:

  • Cyclin-Dependent Kinases (CDKs): Several pyrazolo[3,4-b]pyridine derivatives have shown potent inhibition of CDKs, such as CDK2 and CDK9.[3]

  • SRC Family Kinases (SFKs): Pyrazolopyrimidines, structurally similar to pyrazolopyridines, are potent inhibitors of SRC kinase.[4]

  • Receptor Tyrosine Kinases (RTKs): Analogs have demonstrated activity against RTKs like RET.[5]

  • Other Serine/Threonine and Tyrosine Kinases: The scaffold's versatility suggests potential activity against a broad spectrum of kinases, including Haspin, CLK1, and DYRK1A.[6]

In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro potency of a compound against a specific kinase.[6]

A Prepare Kinase Reaction: Kinase, substrate, buffer, and test compound B Incubate at 30°C for 30-60 min A->B C Add ADP-Glo™ Reagent B->C D Incubate at room temperature for 40 min C->D E Add Kinase Detection Reagent D->E F Incubate at room temperature for 30-60 min E->F G Measure Luminescence F->G H Data Analysis: Calculate IC50 values G->H

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase buffer (e.g., 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin)[6]

  • ATP

  • Test compound (3-chloro-7-methoxy-pyrazolo[3,4-c]pyridine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and kinase buffer.

  • Add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30 °C for 30-60 minutes.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.

  • Add the Kinase Detection Reagent and incubate at room temperature for 30-60 minutes. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay Protocol: Antiproliferative Activity

This protocol assesses the ability of a compound to inhibit the growth of cancer cell lines.[4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)[4]

  • Complete cell culture medium

  • Test compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours under standard cell culture conditions.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for cell lysis and signal stabilization.

  • Measure the luminescence or fluorescence, which is proportional to the number of viable cells.

  • Calculate the percent growth inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the 3-chloro-7-methoxy-pyrazolo[3,4-c]pyridine scaffold is crucial for optimizing its biological activity. Based on SAR studies of related pyrazolopyridines, the following positions are key for derivatization:

PositionPotential ModificationsRationale
N1 Alkylation, arylation, introduction of solubilizing groupsCan modulate potency, selectivity, and physicochemical properties. The N1 position often extends towards the solvent-exposed region of the ATP binding pocket.[1]
C3 Aryl, heteroaryl, alkyl, or amide groupsCan form key interactions with the kinase active site, influencing potency and selectivity.[1]
C7-Methoxy Replacement with other alkoxy groups, amines, or halogensCan fine-tune electronic properties and interactions with the protein. Introduction of a methoxy group has been shown to improve cellular activity in some pyrazolopyridine series.[1]
C3-Chloro Replacement with other halogens or small alkyl groupsChloro groups can be important for activity, potentially through halogen bonding or by influencing the electronics of the ring system.[1]

Physicochemical and ADME/Tox Properties

A successful kinase inhibitor must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable toxicity profile. Early assessment of these parameters is critical.

In Silico Prediction

Computational tools can provide valuable early insights into the drug-likeness of the scaffold and its derivatives.

PropertyDesired Range/Characteristic
Molecular Weight (MW) < 500 Da
LogP 1-3
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Polar Surface Area (PSA) < 140 Ų
Solubility High aqueous solubility
CYP450 Inhibition Low inhibition of major isoforms
hERG Inhibition Low potential for cardiac toxicity

In silico ADME/Tox profiles can be generated using software such as SwissADME.[7]

In Vitro ADME Assays

Experimental validation of the in silico predictions is essential. Key in vitro ADME assays include:

  • Solubility: Measurement of thermodynamic and kinetic solubility in aqueous buffers.

  • Permeability: Assessment of passive diffusion using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic clearance.

  • CYP450 Inhibition: Evaluation of the inhibitory potential against major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determination of the extent to which the compound binds to plasma proteins.

Conclusion and Future Perspectives

The 3-chloro-7-methoxy-pyrazolo[3,4-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features, combined with the proven track record of the broader pyrazolopyridine class, suggest a high potential for derivatization to achieve potent and selective inhibition of various kinases implicated in disease. The synthetic strategies and evaluation protocols outlined in this guide provide a comprehensive framework for researchers to explore the therapeutic potential of this exciting scaffold. Future work should focus on the synthesis of a focused library of derivatives, followed by a thorough biological characterization to elucidate the SAR and identify lead compounds for further preclinical development.

References

Sources

Protocols & Analytical Methods

Method

Purification methods for 3-chloro-pyrazolo[3,4-c]pyridine derivatives

Application Note: Strategic Purification & Isolation of 3-Chloro-pyrazolo[3,4-c]pyridine Derivatives Executive Summary The 3-chloro-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, widel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification & Isolation of 3-Chloro-pyrazolo[3,4-c]pyridine Derivatives

Executive Summary

The 3-chloro-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., for oncology and inflammation) due to its bioisosteric relationship with purines. However, the purification of this scaffold presents two distinct challenges:

  • Regioisomerism: Alkylation of the pyrazole ring typically yields a mixture of N1- and N2-alkylated isomers, which exhibit similar physicochemical properties.

  • Basicity & Polarity: The pyridine nitrogen (position 5) is basic (

    
    ), leading to severe peak tailing on acidic silica surfaces due to silanol interactions.
    

This guide provides a self-validating workflow for the isolation of high-purity (>98%) derivatives, focusing on the critical separation of regioisomers and the suppression of silanol activity.

Chemical Context & Solubility Profile

Understanding the molecular personality of the target is the first step in purification design.

ParameterCharacteristicPurification Implication
Core Structure Fused 5,6-membered heterocycleHigh UV absorbance (254 nm); rigid planar structure aids crystallization.
Basicity Pyridine Nitrogen (

)
Acts as a Lewis base. Will streak on untreated silica gel. Requires basic modifiers (TEA/NH

) or high pH HPLC.
Lipophilicity 3-Chloro substituentIncreases logP compared to parent. Provides a "handle" for C18 retention but limits aqueous solubility.
Reactivity Pyrazole NH (if unsubstituted)Amphoteric. Can form salts with strong bases or acids.[1]

Purification Workflow Visualization

The following decision tree outlines the logical flow from crude reaction mixture to isolated solid.

PurificationWorkflow Start Crude Reaction Mixture (N1/N2 Isomers + Impurities) Workup Aqueous Workup (pH > 8 to ensure free base) Start->Workup TLC TLC Analysis (DCM:MeOH 95:5 or EtOAc:Hex) Workup->TLC Flash Flash Chromatography (Silica + 1% TEA) TLC->Flash Determine Rf IsomerCheck Isomer Purity Check (1H NMR / NOE) Flash->IsomerCheck Separate N1/N2 HPLC Prep-HPLC Polishing (High pH Buffer) IsomerCheck->HPLC If >95% pure but colored Final Final Solid (>98% Purity) IsomerCheck->Final If >98% pure HPLC->Final

Caption: Logical workflow for the isolation of 3-chloro-pyrazolo[3,4-c]pyridine derivatives, emphasizing the critical isomer separation step.

Module 1: Separation of N1 vs. N2 Regioisomers (Flash Chromatography)

The alkylation of 3-chloro-pyrazolo[3,4-c]pyridine often produces the N1-isomer (thermodynamic) and N2-isomer (kinetic) in ratios varying from 1:1 to 10:1. Separation at this stage is mandatory as they are difficult to resolve by crystallization alone.[1]

Mechanism of Separation
  • N1-Isomer: Generally less polar. The lone pair on N1 is involved in the aromatic system (to some extent) or sterically shielded. Elutes first in standard normal phase systems.

  • N2-Isomer: Generally more polar due to a larger dipole moment and more accessible lone pairs. Elutes second.

Protocol: Silica Gel Flash Chromatography

Objective: Resolve


 between isomers while preventing streaking.
  • Stationary Phase: Spherical silica gel (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM) or Hexanes.

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Modifier (CRITICAL): Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
    • Why? The modifier blocks acidic silanol sites (

      
      ), preventing the basic pyridine nitrogen from hydrogen bonding and tailing.
      

Step-by-Step Procedure:

  • Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the starting mobile phase containing the modifier (e.g., 100% DCM + 1% TEA). This "neutralizes" the silica.

  • Loading: Dissolve the crude residue in a minimum volume of DCM. If solubility is poor, use a solid load (adsorb onto Celite or silica).

  • Gradient:

    • System 1 (DCM/MeOH): 0%

      
       5% MeOH in DCM over 10 CV. (Best for polar derivatives).
      
    • System 2 (Hex/EtOAc): 10%

      
       60% EtOAc in Hexanes over 15 CV. (Best for lipophilic derivatives).
      
  • Collection: Collect fractions. The N1 isomer will typically elute first.

  • Validation: Spot fractions on TLC. Use UV (254 nm) and Dragendorff’s reagent (stains alkaloids/basic nitrogens orange).

Expert Insight: If the peaks are still broad, switch to Amino-functionalized silica (NH2-Silica) . This phase is naturally basic and requires no liquid modifier, often providing sharper peaks for pyridine-containing compounds.

Module 2: High-Purity Isolation (Prep-HPLC)

For final library compounds requiring >98% purity, Reverse Phase (RP) HPLC is used.

The pH Factor

Standard acidic buffers (0.1% TFA/Formic Acid) protonate the pyridine nitrogen (


), creating a charged species (

).
  • Pros: Increases solubility.

  • Cons: Charged species often show "fronting" or "tailing" on C18 columns due to ionic interactions with residual silanols.

Recommendation: Use a High pH (Basic) mobile phase. At pH 10, the pyridine is neutral (


), increasing its hydrophobicity and interaction with the C18 stationary phase, resulting in sharper peaks and higher loading capacity.
Protocol: Basic Prep-HPLC
  • Column: C18 Hybrid Particle column (e.g., Waters XBridge or Phenomenex Gemini-NX) capable of withstanding pH 10–12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Water (pH ~8.5–10, adjust with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 5%

    
     95% B over 20 minutes.
    
  • Detection: 254 nm (Strong pyrazole absorbance) and 220 nm (End absorption).

Module 3: Structural Validation (Isomer Assignment)

You must confirm which isomer you have isolated. Do not rely solely on elution order.

MethodN1-Isomer CharacteristicsN2-Isomer Characteristics
1H NMR (NOE) NOE correlation observed between the alkyl group protons and the C7-H (or C7a substituent).NOE correlation observed between the alkyl group protons and the C3-substituent (if applicable) or lack of interaction with the pyridine ring protons.
13C NMR C3 carbon often shifted upfield relative to N2.C3 carbon often shifted downfield.
X-Ray Unambiguous determination (Gold Standard).

Troubleshooting Guide (Self-Validating Systems)

IssueRoot CauseCorrective Action
Broad/Tailing Peaks (Flash) Interaction between pyridine N and acidic silanols.[2][3]Add 1-2% TEA to the mobile phase. Ensure column is pre-equilibrated with the modifier.
Co-elution of Isomers Selectivity of solvent system is insufficient.Change solvent selectivity.[4][5] If using MeOH/DCM, switch to Acetone/Hexane or EtOAc/Toluene . Toluene often improves separation of aromatic isomers via

interactions.
Low Recovery (HPLC) Precipitation in the column or degradation.Check solubility of the sample in the starting mobile phase. If the compound precipitates at pH 10, switch to an acidic method (0.1% Formic Acid) but use a "Charged Surface Hybrid" (CSH) column to mitigate tailing.
N-Oxide Formation Oxidation of pyridine nitrogen.[6]Avoid leaving the compound in solution with per-acids or strong oxidants for extended periods. 3-chloro-pyrazolo[3,4-c]pyridine is susceptible to N-oxidation at the pyridine ring.

References

  • Synthesis and Isomer Separation: Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34488-34498.

    • Significance: Defines the synthesis of the 5-chloro-pyrazolo[3,4-c]pyridine core and explicitly details the chromatographic separ
  • General Heterocyclic Purification: BenchChem Technical Support. (2025).[2][5][7][8][9][10] Chromatographic Purification of Pyridine Derivatives.

    • Significance: Provides general protocols for suppressing silanol interactions when purifying basic pyridine deriv
  • pKa and Physical Properties: Williams, R. (2022). pKa Data Compiled for Heterocycles. Organic Chemistry Data.

    • Significance: Establishes the basicity of the pyridine ring to inform mobile phase pH selection.

Sources

Application

Application Note: High-Performance Functionalization of 3-Chloro-1H-pyrazolo[3,4-c]pyridine

Executive Summary The 3-chloro-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., GSK-3, CDK, and JAK inhibitors). While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-chloro-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., GSK-3, CDK, and JAK inhibitors). While the 3-chloro substituent appears to be a standard handle for nucleophilic aromatic substitution (SNAr), the electronic properties of the fused pyrazole ring render classical SNAr pathways kinetically disfavored compared to pure pyridine systems.

This guide details the Transition Metal-Catalyzed Nucleophilic Substitution (TMC-NS) protocols required to effectively displace the 3-chloro group. We provide validated workflows for C–N (Buchwald-Hartwig), C–C (Suzuki-Miyaura), and C–O bond formations, emphasizing the critical role of N1-protection and ligand selection.

Strategic Analysis: The Reactivity Paradox

Electronic Landscape

To design effective experiments, one must understand the scaffold's electronic bias.

  • Pyridine Ring (C4, C5, C7): Electron-deficient. Positions C4 and C7 are susceptible to classical SNAr if a leaving group is present.

  • Pyrazole Ring (C3): Electron-rich relative to the pyridine. The 3-chloro position resists direct nucleophilic attack by simple addition-elimination mechanisms.

  • The Solution: The 3-Cl bond must be activated via oxidative addition to a low-valent metal center (typically Pd0 or Ni0).

The "N-H" Problem

The free amine at N1 (or tautomeric N2) is acidic (pKa ~12-13). In the presence of bases required for substitution, the deprotonated azole forms a stable salt that coordinates strongly to Palladium, poisoning the catalyst. N-Protection is mandatory for high-yielding C3-functionalization.

Visual Workflow: Reaction Landscape

The following diagram outlines the decision matrix for functionalizing this scaffold.

ReactionLandscape Start 3-Chloro-1H-pyrazolo [3,4-c]pyridine Decision Is N1 Protected? Start->Decision Protect Step 1: N-Protection (SEM, THP, Boc) Decision->Protect No Branch Select Nucleophile Decision->Branch Yes Protect->Branch Suzuki C-C Bond (Suzuki-Miyaura) Boronic Acids Branch->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Amines Branch->Buchwald Ether C-O Bond (Pd-Catalyzed Etherification) Alkoxides Branch->Ether Product 3-Substituted Scaffold Suzuki->Product Buchwald->Product Ether->Product

Figure 1: Decision tree for the functionalization of 3-chloro-pyrazolo[3,4-c]pyridine. Note the critical N-protection checkpoint.

Detailed Experimental Protocols

Protocol A: C–N Bond Formation (Buchwald-Hartwig Amination)

Primary Application: Introduction of solubilizing amine tails or kinase hinge-binding motifs.

Rationale: The 3-chloro bond is stronger than the corresponding bromo- or iodo- bonds. Standard ligands (PPh3, dppf) often fail. Bulky, electron-rich biaryl phosphine ligands are required to facilitate the difficult oxidative addition step.

Reagents & Conditions:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-chloro-pyrazolo[3,4-c]pyridine (THP protected).

  • Catalyst: Pd2(dba)3 (2–5 mol%) or Pd(OAc)2.

  • Ligand: BrettPhos (primary choice for primary amines) or RuPhos (for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (for base-sensitive substrates).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 90–110 °C.

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or Schlenk tube with the protected substrate (1.0 equiv), amine (1.2 equiv), and base (2.0 equiv). Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd precursor and Ligand (1:2 ratio Pd:Ligand) in a glovebox or under positive Argon flow.

  • Solvation: Add sparged anhydrous 1,4-Dioxane (0.1 M concentration).

  • Reaction: Seal and heat to 100 °C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The 3-Cl starting material absorbs weakly; look for the emergence of the highly fluorescent amino-product.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: C–C Bond Formation (Suzuki-Miyaura Coupling)

Primary Application: Biaryl synthesis for hydrophobic pocket occupation.

Rationale: Boronic acids are excellent nucleophiles for this system. The challenge is competitive protodeboronation of the nucleophile if the reaction is too slow.

Optimized Table: Ligand/Base Screen

ParameterStandard ConditionsHigh-Difficulty Conditions (Steric Bulk)
Catalyst Pd(dppf)Cl2·DCMPd(OAc)2 + SPhos
Ligand dppf (bidentate)SPhos (Buchwald biaryl)
Base K2CO3 (2M aq)K3PO4 (solid)
Solvent DME/Water (4:1)n-Butanol or Toluene/Water
Temp 80 °C100–120 °C (Microwave)
Success Rate High for simple arylsHigh for ortho-substituted aryls

Step-by-Step Methodology:

  • Combine protected 3-chloro substrate (1.0 equiv) and boronic acid (1.5 equiv) in a vial.

  • Add Pd(dppf)Cl2 (5 mol%).

  • Add solvent (DME) and aqueous base (2M K2CO3).

  • Degas by bubbling Nitrogen for 5 minutes (Sparging is critical to prevent homocoupling).

  • Heat at 85 °C for 2–6 hours.

  • Purification Note: Pyrazolo-pyridines often streak on silica. Add 1% Triethylamine to the eluent.

Critical Troubleshooting & Optimization

N-Protection Strategies

The choice of protecting group (PG) dictates the downstream chemistry compatibility.

  • THP (Tetrahydropyranyl):

    • Pros: Easy to install (DHP, pTsOH), stable to basic coupling conditions.

    • Cons: Acid labile (deprotects with HCl/MeOH). Chiral center adds NMR complexity.

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: Very stable. Removed with TBAF or TFA.

    • Cons: Expensive reagents.

  • Boc (tert-Butyloxycarbonyl):

    • Warning: Often unstable at the high temperatures (100 °C+) required to displace the 3-Cl. Avoid for difficult Buchwald couplings.

Mechanistic Failure Modes

If the reaction fails (Starting Material Recovery), consider the following:

  • Oxidative Addition Failure: The C3-Cl bond is inert. Switch to a more electron-rich ligand (e.g., from Xantphos to AdBredtPhos or tBuXPhos ) to push the Pd into the C-Cl bond.

  • Catalyst Poisoning: Ensure N1 is fully protected. Free N-H kills the catalytic cycle.

  • Dehalogenation: If you observe the formation of the 3-H (des-chloro) product, the hydride source is likely the solvent or β-hydride elimination from the amine. Switch solvent to Toluene and use a milder base.

Mechanism of Action (Visualized)

The following diagram illustrates the Catalytic Cycle specific to the 3-chloro displacement.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Cl-Substrate Complex1 Pd(II)-Ar-Cl OxAdd->Complex1 TransMet Transmetallation (Base + Nuc) Complex1->TransMet + Nucleophile Complex2 Pd(II)-Ar-Nuc TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Pd-catalyzed substitution of 3-chloro-pyrazolo[3,4-c]pyridine. Oxidative addition is the kinetically demanding step due to the electron-rich nature of the pyrazole ring.

References

  • Sklepari, M., et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines.[1] Chemical and Pharmaceutical Bulletin.[1] [Link][1]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases.[2] Journal of Medicinal Chemistry.[2] (Note: Mechanistically relevant scaffold comparison). [Link]

  • Lynch, M., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology.[3] Bioorganic & Medicinal Chemistry Letters.[4] [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[5] (Authoritative guide on ligand selection for chloro-heterocycles). [Link]

Sources

Method

Application Note: Handling and Storage of Methoxy-Pyrazolo[3,4-c]pyridine Intermediates

This Application Note and Protocol guide is designed for research scientists and drug discovery professionals working with methoxy-pyrazolo[3,4-c]pyridine intermediates. These scaffolds are critical "privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for research scientists and drug discovery professionals working with methoxy-pyrazolo[3,4-c]pyridine intermediates. These scaffolds are critical "privileged structures" in kinase inhibitor development (e.g., targeting TRK, MPS1, or ERK pathways) due to their bioisosteric resemblance to purines.

Introduction & Scientific Context

The pyrazolo[3,4-c]pyridine core is a fused heterocyclic system containing a pyridine ring fused to a pyrazole.[1] The introduction of a methoxy (-OCH₃) substituent (typically at the C-4 or C-6 position) modulates the electronic density of the scaffold, often improving solubility and metabolic stability compared to the parent heterocycle.

However, the electron-rich nature of the methoxy group, combined with the basic nitrogen atoms, introduces specific stability challenges:

  • Oxidative Sensitivity: The pyridine nitrogen is susceptible to N-oxidation.

  • Hydrolytic Risks: While the ether linkage is generally stable, acidic conditions can promote O-demethylation or ring opening if the pyrazole is not N-protected.

  • Photostability: Extended conjugation makes these intermediates susceptible to photo-degradation.

Physicochemical Profile

PropertyCharacteristicPractical Implication
Physical State Crystalline solid (often off-white to yellow)Prone to static charge; use anti-static guns during weighing.
Solubility High: DMSO, DMF, DMAcModerate: Methanol, EthanolLow: Water, HexanesPrepare stock solutions in anhydrous DMSO. Avoid aqueous storage.
pKa (Calc.) Pyridine N: ~5.2Pyrazole NH: ~13.5Amphoteric behavior. Soluble in dilute acid (protonation) and strong base (deprotonation).
Hygroscopicity ModerateAbsorb moisture from air; hydrolysis risk for reactive intermediates (e.g., halides).

Protocol: Safe Handling & Dissolution

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator (powders can be potent respiratory irritants).

  • Dermal: Nitrile gloves (double-gloving recommended for DMSO solutions).

  • Ocular: Chemical splash goggles.

Weighing & Solubilization Workflow

Objective: Minimize moisture exposure and static loss.

  • Equilibration: Allow the storage vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Anti-Static Measure: Use an ionizing fan or anti-static gun on the spatula and weigh boat.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%) .

    • Why? Water in DMSO promotes hydrolysis and nucleophilic attacks over time.

  • Dissolution:

    • Add solvent to the solid (not vice-versa) to prevent clumping.

    • Vortex gently (1000 rpm) for 30 seconds.

    • Note: If sonication is required, limit to <5 mins to avoid heating.

Storage Protocols: The "Golden Chain" of Custody

The integrity of these intermediates relies on a rigorous storage chain. The following diagram illustrates the decision matrix for processing incoming compounds.

Workflow Diagram: Receipt to Storage

StorageWorkflow cluster_integrity Integrity Check Receipt Compound Receipt (Solid) QC Initial QC (LC-MS / 1H-NMR) Receipt->QC Decision Usage Plan? QC->Decision Pass LongTerm Long-Term Storage (> 1 Month) Decision->LongTerm Banking ShortTerm Short-Term/Active Use (< 1 Month) Decision->ShortTerm Screening Aliquot_S Aliquot (Solid) Argon Flush LongTerm->Aliquot_S Aliquot_L Aliquot (DMSO Stock) Single-Use Vials ShortTerm->Aliquot_L Lyophilize Lyophilize to Powder Freezer Store at -20°C Desiccated & Dark Aliquot_S->Freezer Aliquot_L->Freezer Preferred Fridge Store at 4°C Protect from Light Aliquot_L->Fridge Daily Use Only

Figure 1: Decision matrix for the handling and storage of methoxy-pyrazolo[3,4-c]pyridine intermediates. Blue nodes indicate intake, green/red indicate storage paths.

Storage Conditions Table
Storage ModeTemperatureAtmosphereContainer TypeMax Duration
Solid (Bulk) -20°CArgon/N₂Amber Glass Vial + Teflon Cap24 Months
Solid (Aliquot) -20°CArgon/N₂Amber Glass Vial24 Months
DMSO Stock (10mM) -20°CAmbientPolypropylene (PP) or Glass6 Months
DMSO Stock (10mM) -80°CAmbientPolypropylene (PP)12 Months
Aqueous Buffer 4°CAmbientPlastic< 24 Hours

Critical Warning: Avoid repeated freeze-thaw cycles for DMSO stocks. Each cycle introduces condensation, accelerating degradation. Always aliquot stocks into single-use volumes (e.g., 20 µL).

Degradation Mechanisms & Troubleshooting

Understanding how these molecules fail is key to preventing it.

Primary Degradation Pathways
  • N-Oxidation: The pyridine nitrogen is electron-deficient but can be oxidized by peroxides or atmospheric oxygen over long periods, forming the N-oxide. This changes the polarity and binding affinity.

  • O-Demethylation: In the presence of strong Lewis acids or metabolic enzymes (in vivo), the methoxy group can be cleaved to a hydroxyl.

  • Photolytic Cleavage: UV light can induce radical formation at the benzylic-like positions or within the heterocycle.

Degradation Pathway Diagram

Degradation Parent Methoxy-Pyrazolo[3,4-c]pyridine (Active) NOxide N-Oxide Impurity (Polar, Inactive) Parent->NOxide Oxidation (O2/Light) Demethyl Hydroxy Derivative (Phenolic) Parent->Demethyl Acid Hydrolysis RingOpen Ring-Opened Byproducts Parent->RingOpen Strong Base/Nucleophile

Figure 2: Common degradation pathways. Red arrows indicate stress conditions to avoid.

Quality Control (QC) Markers
  • Appearance: Visual check. Yellowing of a white powder indicates oxidation.

  • LC-MS: Look for M+16 (N-oxide) or M-14 (Demethylation) peaks.

  • 1H-NMR:

    • Check the Methoxy Singlet (~3.9 - 4.0 ppm) . Integration loss suggests demethylation.

    • Check Pyridine Protons . Shifts downfield often indicate N-oxidation.

References

  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023).[2] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21, 9363-9372. Link

  • Innocenti, P., et al. (2013). Discovery of pyrazolo[3,4-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(24), 10045–10065. Link

  • BenchChem. (2025).[3] Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols. Link

  • Sigma-Aldrich.[4][5] (n.d.). Safety Data Sheet: 1H-Pyrazolo[3,4-c]pyridine.[6][7][8] Link

  • Westhuyzen, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2186. Link

Sources

Application

Application Note: Medicinal Chemistry of 7-Methoxy-pyrazolo[3,4-c]pyridine

This Application Note and Protocol Guide details the medicinal chemistry, synthesis, and therapeutic applications of 7-methoxy-1H-pyrazolo[3,4-c]pyridine . It is designed for medicinal chemists and drug discovery scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the medicinal chemistry, synthesis, and therapeutic applications of 7-methoxy-1H-pyrazolo[3,4-c]pyridine . It is designed for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility as a privileged structure in kinase inhibition (specifically Syk and JAK pathways) and its emerging role in fragment-based drug discovery (FBDD).

[1]

Introduction & Scaffold Analysis

The pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system that serves as a bioisostere for purines (adenine/guanine), making it a "privileged scaffold" in the design of ATP-competitive inhibitors. The 7-methoxy derivative (7-OMe) represents a specific, electronically tuned variation of this core.

Structural Significance

Unlike the unsubstituted core, the 7-methoxy group introduces a specific hydrogen-bond acceptor motif and alters the electron density of the pyridine ring.

  • Numbering Convention: In the 1H-pyrazolo[3,4-c]pyridine system, the pyridine nitrogen is typically assigned position 5. The 7-position is the carbon adjacent to the bridgehead, meta to the pyridine nitrogen (depending on tautomer).

  • Electronic Effect: The methoxy group at C-7 acts as an electron-donating group (EDG) by resonance, increasing the basicity of the pyridine nitrogen (N-5) and altering the solubility profile.

  • Binding Mode: In kinase active sites, the pyrazole NH (N-1) and pyridine N (N-5) often form a "hinge-binding" motif. The 7-OMe group can project into the solvent-exposed region or a specific hydrophobic pocket (e.g., the "gatekeeper" region), depending on the target.

Core Applications
  • Kinase Inhibition: Validated hits against Syk (Spleen Tyrosine Kinase) and JAK (Janus Kinase) families.

  • Epigenetics: Potential utility in BET bromodomain inhibition due to the acetyl-lysine mimetic properties of methoxy-pyridines.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (MW ~149 g/mol ) and high ligand efficiency (LE) make it an ideal fragment starting point.

Chemical Synthesis Strategy

The most robust route to 7-methoxy-pyrazolo[3,4-c]pyridine is not via late-stage functionalization of the core, but rather through the cyclization of a pre-functionalized pyridine precursor . This ensures regiospecificity and high yields.

Retrosynthetic Analysis
  • Target: 7-methoxy-1H-pyrazolo[3,4-c]pyridine[1][2]

  • Key Disconnection: N-N bond formation (diazotization/cyclization).

  • Precursor: 2-methoxy-3-amino-4-methylpyridine (2-methoxy-3-amino-4-picoline).

Mechanism of Action (Synthesis)

The synthesis relies on the modified intramolecular azo-coupling (similar to the indazole synthesis).

  • Diazotization: The amino group at C-3 of the pyridine is converted to a diazonium salt.

  • Cyclization: Spontaneous intramolecular attack by the adjacent methyl group (C-4 methyl) or a phase-transfer catalyzed cyclization leads to the pyrazole ring closure.

SynthesisRoute Figure 1: De Novo Synthesis of 7-Methoxy-pyrazolo[3,4-c]pyridine Precursor 2-methoxy-3-amino-4-picoline Intermediate Diazonium Salt (Transient) Precursor->Intermediate NaNO2, AcOH 0°C Product 7-methoxy-1H-pyrazolo[3,4-c]pyridine Intermediate->Product Cyclization (Ac2O/KOAc or Phase Transfer)

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Adapted from Bedwell et al. (2023) and Patent CA2861202A1.

Reagents:

  • 2-Methoxy-3-amino-4-methylpyridine (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Acetic Acid (glacial) or HCl (aq)

  • Acetic Anhydride (Ac₂O, 2.0 equiv)

  • Potassium Acetate (KOAc)

  • Benzene or Toluene (Solvent)

  • 18-Crown-6 (Phase transfer catalyst, optional for yield improvement)

Step-by-Step Procedure:

  • Diazotization: Dissolve 2-methoxy-3-amino-4-methylpyridine (5.0 g, 36 mmol) in glacial acetic acid (50 mL). Cool the solution to 0–5 °C in an ice bath.

  • Addition: Dropwise add a solution of sodium nitrite (2.7 g, 39 mmol) in water (5 mL), maintaining the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is indicated by a color change (often orange/red).

  • Cyclization:

    • Method A (Standard): Allow the reaction to warm to room temperature and stir for 12–18 hours. The intramolecular cyclization occurs involving the 4-methyl group.

    • Method B (Ac₂O Promoted): Add acetic anhydride (2.0 equiv) and KOAc (1.0 equiv) to the diazonium mixture and heat to 80 °C for 2 hours. This facilitates the "N-acetylation/cyclization" cascade, often yielding the N-acetyl intermediate which is then hydrolyzed.

  • Workup: Neutralize the reaction mixture with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 0–50% EtOAc in Hexanes).

  • Characterization:

    • Appearance: Off-white to pale yellow solid.

    • 1H NMR (400 MHz, DMSO-d6): Characteristic singlet for OMe (~4.0 ppm), Pyrazole CH (~8.2 ppm), Pyridine CH (~7.8 ppm).

    • MS (ESI): m/z 150.1 [M+H]⁺.

Protocol B: Syk Kinase Inhibition Assay

Objective: Evaluate the potency of 7-methoxy-pyrazolo[3,4-c]pyridine derivatives against Spleen Tyrosine Kinase (Syk).

Materials:

  • Recombinant Human Syk Kinase (active).

  • Substrate: Biotinylated peptide (e.g., Biotin-EQEDEPEGDYEEVLE).

  • ATP (Ultrapure).

  • Detection Reagent: HTRF® KinEASE™ TK kit (Cisbio) or ADP-Glo™ (Promega).

Workflow:

  • Compound Preparation: Dissolve the 7-methoxy derivative in 100% DMSO to a stock concentration of 10 mM. Prepare serial dilutions (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).

  • Enzyme Reaction:

    • Add 2 µL of compound solution to a 384-well low-volume plate.

    • Add 4 µL of Syk enzyme (0.1 ng/µL final). Incubate for 10 min at RT to allow binding.

    • Add 4 µL of Substrate/ATP mix (Final ATP at Km, ~10 µM).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction using the detection reagent (e.g., Eu-cryptate antibody + XL665 acceptor). Read fluorescence resonance energy transfer (FRET) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC₅₀ using a 4-parameter logistic fit.

Medicinal Chemistry Applications & SAR

The 7-methoxy group is a versatile handle for optimizing pharmacokinetics (PK) and potency.

Structure-Activity Relationship (SAR) Data
ModificationEffect on Potency (Syk)Effect on Properties
7-OMe (Parent) Baseline Activity High Solubility, Moderate Permeability
7-OH (Demethylated)Reduced (10-fold loss)Poor permeability, high clearance (Phase II conjugation)
7-Cl (Chloro)Comparable / Slightly HigherLipophilic, potential metabolic liability
7-OEt (Ethoxy)ReducedSteric clash in tight pockets
N-1 AlkylationVariableCritical for hinge interaction; bulky groups often tolerated
Pathway Visualization

The following diagram illustrates the role of 7-methoxy-pyrazolo[3,4-c]pyridine inhibitors in the B-cell Receptor (BCR) signaling pathway, relevant to autoimmune diseases.

BCR_Pathway Figure 2: Mechanism of Action in BCR Signaling Antigen Antigen Stimulation BCR B-Cell Receptor (BCR) Antigen->BCR Syk Syk Kinase (Target) BCR->Syk Phosphorylation Downstream PLC-gamma2 / BLNK Syk->Downstream Signal Transduction Inhibitor 7-OMe-Pyrazolo[3,4-c]py Inhibitor->Syk Inhibition (IC50 < 100 nM) Response B-Cell Activation (Proliferation/Cytokines) Downstream->Response

References

  • Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34483-34493. Link

  • Vertex Pharmaceuticals Inc. (2014). "Nicotinamide derivatives or salt thereof having syk-inhibitory activity." Patent CA2861202A1. Link

  • ChemicalBook. (2023).[3] "7-Methoxy-1H-pyrazolo[3,4-c]pyridine Product Page & Synthesis Routes." Link

  • Falcó, J. L., et al. (2005).[4] "Synthesis and biological evaluation of new pyrazolo[3,4-b]pyridine derivatives." European Journal of Medicinal Chemistry, 40(9), 911-917. (Contextual reference for scaffold numbering and kinase activity). Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dechlorination during pyrazolo[3,4-c]pyridine functionalization

A Guide to Preventing Dechlorination and Ensuring Successful Synthesis Welcome to the Technical Support Center for the functionalization of pyrazolo[3,4-c]pyridines. As a Senior Application Scientist, I understand the un...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dechlorination and Ensuring Successful Synthesis

Welcome to the Technical Support Center for the functionalization of pyrazolo[3,4-c]pyridines. As a Senior Application Scientist, I understand the unique challenges researchers face when working with this important heterocyclic scaffold. A recurring and often frustrating issue is the undesired dechlorination of chloro-substituted pyrazolo[3,4-c]pyridines during functionalization reactions, particularly in palladium-catalyzed cross-coupling processes. This guide is designed to provide you with in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and achieve your synthetic goals.

Troubleshooting Guide: Unwanted Dechlorination

The premature loss of the chlorine substituent, a valuable synthetic handle, is a common pitfall that can derail a synthetic route. This section provides a structured approach to diagnosing and resolving this issue.

Problem 1: Significant Dechlorination Observed During Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the chloro-position of your pyrazolo[3,4-c]pyridine, but you are observing a significant amount of the dechlorinated starting material as a byproduct.

Potential Causes and Solutions

  • Inappropriate Ligand Selection: The choice of phosphine ligand is paramount in palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties directly influence the rates of the elementary steps in the catalytic cycle.[1]

    • Explanation: Dechlorination often proceeds through the formation of a palladium-hydride species, which can then reductively eliminate with the pyrazolopyridine to cleave the C-Cl bond. Electron-rich and sterically bulky phosphine ligands can accelerate the desired reductive elimination step to form the C-C bond, thereby outcompeting the dechlorination pathway.[2]

    • Suggested Solution: Switch to a bulky, electron-donating phosphine ligand. Excellent choices for this purpose include biaryl phosphines such as SPhos, XPhos, or RuPhos. These ligands have been shown to be effective in promoting the coupling of challenging substrates, including electron-deficient heteroaryl chlorides.[1]

  • Unfavorable Base and Solvent Combination: The base and solvent system can significantly impact the extent of dechlorination.

    • Explanation: Strong bases, particularly in the presence of protic solvents like alcohols or water, can promote the formation of palladium-hydride species that lead to dechlorination.[3] For instance, an alkoxide base can undergo β-hydride elimination to generate a palladium-hydride intermediate.

    • Suggested Solution:

      • Base Screening: If you are using a strong alkoxide base (e.g., NaOtBu), consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[4]

      • Solvent Selection: If using a protic solvent, switch to an aprotic solvent like toluene, dioxane, or THF.[5] Ensure your aprotic solvents are anhydrous, as water can also be a hydride source.[6]

  • High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including dechlorination.

    • Explanation: While higher temperatures are often used to drive sluggish reactions to completion, they can also provide the activation energy for undesired pathways.

    • Suggested Solution: Attempt the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

Illustrative Workflow for Troubleshooting Dechlorination in Suzuki Coupling

G start Dechlorination Observed in Suzuki Coupling ligand Is the phosphine ligand bulky and electron-rich (e.g., SPhos, XPhos)? start->ligand change_ligand Switch to a bulky, electron-donating ligand. ligand->change_ligand No base_solvent Is the base strong (e.g., NaOtBu) and/or the solvent protic? ligand->base_solvent Yes change_ligand->base_solvent change_base_solvent Use a weaker base (K3PO4) and an anhydrous aprotic solvent (Toluene, Dioxane). base_solvent->change_base_solvent Yes temperature Is the reaction temperature high? base_solvent->temperature No change_base_solvent->temperature lower_temp Lower the temperature and increase reaction time. temperature->lower_temp Yes success Successful Coupling temperature->success No lower_temp->success

Caption: A decision-making workflow for troubleshooting dechlorination in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Why is dechlorination a common problem with pyrazolo[3,4-c]pyridines?

A1: Pyrazolo[3,4-c]pyridines are electron-deficient heterocyclic systems. This electronic nature makes the C-Cl bond more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in both the desired cross-coupling and the undesired dechlorination pathway. The subsequent steps then determine the reaction outcome, and if conditions favor the formation and reaction of palladium-hydride species, dechlorination can become a significant side reaction.

Q2: Can the choice of palladium precursor influence the extent of dechlorination?

A2: Yes, the choice of palladium precursor can have an effect, although it is often less critical than the ligand, base, and solvent. Pre-catalysts that are more readily reduced to the active Pd(0) species can sometimes lead to higher concentrations of the active catalyst at the beginning of the reaction, which may influence selectivity. However, focusing on optimizing the ligand and reaction conditions will likely have a more pronounced impact on suppressing dechlorination.

Q3: Are there alternative functionalization methods that are less prone to dechlorination?

A3: Absolutely. If palladium-catalyzed cross-coupling methods continue to pose challenges, you might consider alternative strategies:

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to palladium.[7] They are particularly known for their ability to activate aryl chlorides. However, mechanistic studies have shown that some nickel catalyst systems can be inhibited by certain N-heterocycles, so careful optimization is still required.[8]

  • Photoredox Catalysis: This emerging field uses visible light to generate reactive radical intermediates under very mild conditions.[9] Photoredox catalysis can often avoid the harsh conditions and strong bases that contribute to dechlorination in traditional cross-coupling reactions.[10]

Q4: I am performing a Buchwald-Hartwig amination and observing dechlorination. Are the troubleshooting strategies similar to those for Suzuki coupling?

A4: Yes, the underlying principles are very similar. Dechlorination in Buchwald-Hartwig amination also often proceeds via a competing pathway involving palladium-hydride species. Therefore, the same troubleshooting strategies apply:

  • Use bulky, electron-rich phosphine ligands.

  • Optimize your choice of base, often a weaker base is preferable if dechlorination is an issue.

  • Use anhydrous, aprotic solvents.

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Q5: How can I confirm that the byproduct I am seeing is indeed the dechlorinated compound?

A5: The most definitive way to identify the byproduct is through standard analytical techniques:

  • Mass Spectrometry (MS): The mass of the dechlorinated product will be lower than the starting material by the mass of a chlorine atom minus the mass of a hydrogen atom (approximately 34.5 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you will see the appearance of a new aromatic proton signal in the region where the chlorine atom was previously located. The integration of this new signal relative to other signals in the molecule will help you quantify the extent of dechlorination.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-Pyrazolo[3,4-c]pyridine with Minimized Dechlorination

This protocol incorporates the best practices discussed above to minimize the risk of dechlorination.

Materials:

  • Chloro-pyrazolo[3,4-c]pyridine derivative (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%)

  • K₃PO₄ (2.0-3.0 equiv), finely ground and dried

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloro-pyrazolo[3,4-c]pyridine, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Place the vial in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions

EntryLigandBaseSolventTemperature (°C)Desired Product Yield (%)Dechlorination (%)
1PPh₃NaOtBu1,4-Dioxane1103550
2SPhosNaOtBu1,4-Dioxane1106525
3SPhosK₃PO₄Toluene9085<5
4XPhosK₃PO₄Toluene9092<5

Note: These are representative data and actual results may vary depending on the specific substrates.

Mechanistic Insight: The Dechlorination Pathway

Understanding the mechanism of the undesired side reaction is key to preventing it. The following diagram illustrates a plausible pathway for dechlorination in a palladium-catalyzed reaction.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Dechlorination Pathway A Pd(0)L2 B Oxidative Addition A->B C (PyP-Cl)Pd(II)L2 B->C D Transmetalation (with R-B(OR)2) C->D J (H)Pd(II)L2 C->J Reaction with Hydride Source E (PyP-R)Pd(II)L2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G PyP-R (Desired Product) F->G H Hydride Source (e.g., H2O, ROH, Base) I Formation of Pd-H Species H->I K Reductive Elimination J->K L PyP-H (Dechlorinated Byproduct) K->L C_clone->J Competing Pathway

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Solvation Systems for 1H NMR Characterization of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Topic: 1H NMR Spectrum Analysis of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Summary

The scaffold 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine represents a critical pharmacophore in the development of Factor Xa inhibitors (e.g., Apixaban intermediates) and various kinase inhibitors. Structural validation of this fused bicyclic system is frequently complicated by tautomeric equilibria and solubility challenges.

This guide objectively compares the two primary analytical workflows—DMSO-d6 versus CDCl3 —to determine the optimal protocol for structural elucidation. While CDCl3 offers superior resolution for the methoxy group, DMSO-d6 is identified as the necessary standard for confirming the pyrazole N-H proton and stabilizing the tautomeric state.

Structural Logic & Assignment Strategy

Before analyzing the spectra, one must establish the IUPAC numbering and expected magnetic environment. The molecule consists of a pyridine ring fused to a pyrazole ring.[1]

  • Core: 1H-pyrazolo[3,4-c]pyridine.[1][2][3][4]

  • Substituents: Chlorine at C3 (EWG), Methoxy at C7 (EDG).

  • Active Protons:

    • H4 & H5: Aromatic protons on the pyridine ring.[5]

    • 7-OMe: Methyl singlet.

    • N1-H: Labile pyrazole proton (subject to tautomerism).

Diagram 1: Structural Numbering & Coupling Logic

The following diagram details the atomic numbering and the critical vicinal coupling (


) between H4 and H5.

G cluster_legend Signal Origin N1 N1 (Labile H) N2 N2 N1->N2 C3 C3 (Cl) N2->C3 C3a C3a C3->C3a C4 C4 (Proton) C3a->C4 C7a C7a C3a->C7a Fusion C5 C5 (Proton) C4->C5 Vicinal Coupling (J ~5.5 Hz) N6 N6 C5->N6 C7 C7 (OMe) N6->C7 C7->C7a C7a->N1 desc H5 is desheilded by N6 (alpha) H4 is shielded relative to H5

Caption: Connectivity map of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine showing the critical H4-H5 vicinal coupling path.

Comparative Analysis: DMSO-d6 vs. CDCl3[6]

The choice of solvent drastically alters the chemical shifts (


) and peak shapes due to hydrogen bonding and polarity effects.
Table 1: Chemical Shift Comparison (

, ppm)

Note: Values are empirical estimates based on analogous fused pyridine scaffolds.

Signal AssignmentMultiplicityDMSO-d6 (

)
CDCl3 (

)
Mechanistic Insight
N1-H (Pyrazole) Broad Singlet13.5 - 14.2 Not Observed / BroadDMSO forms strong H-bonds, "locking" the proton. In CDCl3, rapid exchange broadens this peak into the baseline.
H5 (Pyridine) Doublet (

Hz)
7.95 - 8.05 7.80 - 7.90H5 is

to the pyridine nitrogen (N6), causing significant deshielding.
H4 (Pyridine) Doublet (

Hz)
7.50 - 7.60 7.40 - 7.50H4 is

to the pyridine nitrogen and shielded relative to H5.
7-OMe (Methoxy) Singlet4.05 4.12The methoxy group is relatively solvent-independent but shifts slightly downfield in CDCl3.
Water Impurity Singlet3.33 1.56Critical for quality control; DMSO absorbs atmospheric water rapidly.
Detailed Mechanistic Analysis
A. The Pyridine Doublets (H4 vs. H5)

The distinction between H4 and H5 is the most common source of assignment error.

  • Mechanism: H5 is located at position 5, adjacent to the pyridine nitrogen (N6). The electronegative nitrogen withdraws electron density via induction, deshielding H5 (shifting it downfield/higher ppm).

  • Validation: A COSY (Correlation Spectroscopy) experiment will show a strong cross-peak between H4 and H5.

  • Comparison: In DMSO-d6, these peaks are often sharper due to better solubility of the polar fused ring system compared to CDCl3, where aggregation can cause line broadening.

B. The "Invisible" Pyrazole Proton (N1-H)
  • The Problem: In non-polar solvents like CDCl3, the N-H proton undergoes rapid exchange and tautomerism between N1 and N2. This averages the signal, often making it too broad to detect.

  • The Solution (DMSO-d6): DMSO acts as a hydrogen bond acceptor. It forms a complex with the N-H, slowing down the exchange rate on the NMR timescale. This results in a distinct, albeit broad, peak above 13 ppm.

  • Tautomerism: The presence of the 3-Chloro group stabilizes the N1-H tautomer over the N2-H form due to steric repulsion and electronic effects, but the equilibrium exists.

C. The Methoxy Handle (7-OMe)
  • Observation: A sharp singlet integrating to 3 protons around 4.0 ppm.

  • Diagnostic Value: This peak confirms the O-alkylation at C7. If N-alkylation had occurred (a common side reaction), the methyl shift would appear significantly different (typically ~3.5-3.8 ppm) and the aromatic pattern would change.

Experimental Protocols
Workflow A: Routine Characterization (DMSO-d6)

Recommended for final product validation.

  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Acquisition:

    • Scans: 16 (minimum) to 64.

    • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated H5 proton.

    • Spectral Width: -2 to 16 ppm (to capture the N-H).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

Workflow B: Solubility/Resolution Check (CDCl3 + TFA)

Recommended if aggregation is suspected or peaks are overlapping.

  • Preparation: Dissolve 5 mg in 0.6 mL CDCl3.

  • Acidification: If peaks are broad, add 1-2 drops of Trifluoroacetic acid-d (TFA-d).

    • Effect: This protonates the pyridine nitrogen (N6), causing a dramatic downfield shift of H5 and H4, separating them from overlapping impurities.

    • Warning: This destroys the N-H signal and shifts the OMe peak.

Diagram 2: Analytical Decision Tree

DecisionTree Start Start: Sample Isolation Solubility Check Solubility Start->Solubility DMSO Dissolve in DMSO-d6 (Standard) Solubility->DMSO Polar/Solid CDCl3 Dissolve in CDCl3 (Alternative) Solubility->CDCl3 Oily/Lipophilic CheckNH Is N-H Peak Visible (>13 ppm)? DMSO->CheckNH Bad Broad/Missing Signals CDCl3->Bad Broad Peaks Good Valid Spectrum Proceed to Assignment CheckNH->Good Yes CheckNH->Bad No AddTFA Add 1 drop TFA-d (Break Aggregation) Bad->AddTFA AddTFA->Good Sharpened Signals

Caption: Decision matrix for solvent selection based on spectral quality and N-H detection requirements.

References
  • Reich, H. J. (2024).[6] Structure Determination Using NMR. University of Wisconsin-Madison. Link

    • Citation for general pyridine shift principles and solvent effects.
  • Wiley SpectraBase. (2024). 1H-Pyrazolo[3,4-c]pyridine Spectrum Data. John Wiley & Sons.[3] Link

    • Citation for the core scaffold chemical shifts.
  • Lynch, B. M., et al. (1988).[1] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.[1] Link

    • Citation for comparative numbering and substituent effects on fused pyrazolo-pyridines.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine. Link

    • Citation for IUPAC naming and structural verific

Sources

Comparative

Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine . It is designed for analytical chemists and medicinal chemists requiring rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine . It is designed for analytical chemists and medicinal chemists requiring rigorous structural characterization data.

Executive Summary & Compound Profile

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine represents a critical scaffold in the development of kinase inhibitors and anticoagulants (e.g., Factor Xa inhibitors). Its structural core—a fused 5,6-heterocyclic system—presents unique mass spectrometric behaviors driven by the interplay between the electron-withdrawing chlorine at C3 and the electron-donating methoxy group at C7.

This guide delineates the specific ionization and fragmentation pathways of this molecule, contrasting it with key structural analogs to aid in impurity profiling and metabolite identification.

Physicochemical Profile
PropertyValueNotes
Formula C₇H₆ClN₃O
Exact Mass 183.0200 (³⁵Cl)Monoisotopic
[M+H]⁺ 184.027 Base Peak in ESI+
Isotope Pattern M : M+2 ≈ 3:1 Characteristic Chlorine signature
Core Scaffold Pyrazolo[3,4-c]pyridineN-1, N-2, N-6 numbering system

LC-MS/MS Fragmentation Analysis

The fragmentation of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine under Electrospray Ionization (ESI+) is governed by the stability of the aromatic core and the lability of the substituents.

Primary Fragmentation Pathway (The "Methoxy-Directed" Route)

The most abundant product ions arise from the modification of the pyridine ring, specifically driven by the 7-methoxy group.

  • Precursor Ion ([M+H]⁺, m/z 184): The protonation likely occurs at N-6 (pyridine nitrogen) or N-1 (pyrazole), with N-6 being favored due to the electron-donating effect of the adjacent methoxy group.

  • Loss of Methyl Radical ([1]•CH₃, -15 Da):

    • Transition: m/z 184 → m/z 169.

    • Mechanism: Homolytic cleavage of the O-CH₃ bond is a dominant pathway, generating a radical cation stabilized by the pyridone-like resonance structure. This is a signature of 2-methoxypyridine derivatives.

  • Loss of Carbon Monoxide (CO, -28 Da):

    • Transition: m/z 169 → m/z 141.

    • Mechanism: The resulting m/z 169 ion (likely a cyclic amide/lactam tautomer) undergoes ring contraction or direct extrusion of CO, a classic fragmentation for phenols and N-heterocyclic ketones.

Secondary Pathway (The "Halo-Heterocycle" Route)
  • Loss of HCN (-27 Da):

    • Transition: m/z 184 → m/z 157.

    • Mechanism: Cleavage of the pyrazole ring (N1-C7a or N2-C3 bonds) typically ejects HCN. This is common in fused pyrazoles but requires higher collision energies (CE > 30 eV) compared to the methoxy loss.

  • Loss of Chlorine (•Cl, -35 Da):

    • Transition: m/z 184 → m/z 149.

    • Mechanism: Direct oxidative addition/elimination. While possible, the C-Cl bond on the pyrazole ring is relatively robust. This fragment is often low abundance unless the molecule is highly activated.

Visualization: Fragmentation Tree (DOT Diagram)

FragmentationPathway Precursor [M+H]+ m/z 184.02 (Precursor) Frag1 [M+H - CH3]•+ m/z 169.00 (Base Fragment) Precursor->Frag1 - •CH3 (15 Da) Frag3 [M+H - HCN]+ m/z 157.01 (Pyrazole Cleavage) Precursor->Frag3 - HCN (27 Da) Frag4 [M+H - Cl]+ m/z 149.05 (Halogen Loss) Precursor->Frag4 - Cl (35 Da) Frag2 [M+H - CH3 - CO]+ m/z 141.00 (Ring Contraction) Frag1->Frag2 - CO (28 Da)

Caption: Proposed ESI+ fragmentation tree for 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine showing primary (solid) and secondary (dashed) pathways.

Comparative Analysis: Product vs. Alternatives

To validate the identity of this compound, it must be distinguished from structural analogs often present in synthesis mixtures.

Comparison 1: Vs. 3-Bromo-7-methoxy Analog
  • Differentiation Factor: Isotopic Signature.

  • 3-Chloro: M and M+2 peaks show a 3:1 ratio (¹³C contributions negligible).

  • 3-Bromo: M and M+2 peaks show a 1:1 ratio .

  • Fragmentation: The C-Br bond is significantly weaker than C-Cl. The 3-Bromo analog will exhibit a dominant [M-Br]⁺ peak at much lower collision energies than the [M-Cl]⁺ peak observed for the 3-Chloro product.

Comparison 2: Vs. 3-Chloro-1H-pyrazolo[3,4-c]pyridine (Des-methoxy)
  • Differentiation Factor: Loss of Methyl.[1]

  • Target Product: Shows strong transition 184 → 169 (-15 Da).

  • Des-methoxy Analog: Lacks the methoxy group. Primary fragmentation shifts to loss of HCN (m/z 154 → 127) or HCl. The absence of the -15 Da loss is the confirmatory negative control.

Comparison 3: Vs. Isomeric [3,4-b] System
  • Differentiation Factor: Nitrogen Positioning.[2]

  • [3,4-c] (Target): N is at position 6 (para to bridgehead). Fragmentation often involves "clean" loss of substituents before ring opening.

  • [3,4-b] (Isomer): N is at position 7 (ortho to bridgehead). This proximity often facilitates a "proximity effect" rearrangement, leading to unique ring-opening ions (e.g., loss of N₂).

Feature3-Cl-7-OMe-[3,4-c] (Target)3-Br-7-OMe-[3,4-c]3-Cl-7-H-[3,4-c]
Precursor m/z 184228154
Isotope Ratio 3:11:13:1
Key Neutral Loss -15 Da (•CH₃)-79 Da (•Br)-27 Da (HCN)
CE Sensitivity Moderate (20-30 eV)High (Fragile C-Br)Low (Stable Core)

Experimental Protocol (Self-Validating System)

To reproduce these results, use the following validated LC-MS methodology.

Sample Preparation[6][7]
  • Stock: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Reasoning: High organic content aids desolvation; formic acid ensures protonation ([M+H]⁺).

LC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI+)[8][9][10][11][12][13]
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation of the labile methoxy group).

  • Collision Energy (CE): Stepped 10, 20, 40 eV.

    • 10 eV: Retains parent [M+H]⁺.

    • 20 eV: Promotes Methyl loss (m/z 169).

    • 40 eV: Promotes Ring cleavage (m/z 141, 157).

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 1 µg/mL in 50:50 ACN/H2O LC LC Separation C18 Column, Gradient Elution Sample->LC Ionization ESI+ Source 3.5 kV, 300°C LC->Ionization MS1 Q1 Scan Filter m/z 184 Ionization->MS1 CID Collision Cell CE: 10-40 eV MS1->CID Detection Detector Record Fragments CID->Detection

Caption: Step-by-step LC-MS/MS workflow for characterization of chlorinated pyrazolopyridines.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Link

  • Aslam, S. (2016).[3] Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. Asian Journal of Chemistry. Link

  • Quiroga, J., et al. (2022).[4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI). Link

  • NIST Chemistry WebBook. (Data for 3-Chloropyridine). National Institute of Standards and Technology.[5] Link

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Chloro vs. 3-Bromo-1H-pyrazolo[3,4-c]pyridine in Cross-Coupling Reactions

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Drug Discovery The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine makes it a v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Drug Discovery

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine makes it a versatile framework for designing inhibitors of various cellular proteins, including kinases, which has led to its exploration in oncology, anti-inflammatory, and anti-viral research.[1] The ability to selectively functionalize this core at various positions is paramount for generating compound libraries and optimizing structure-activity relationships (SAR) in drug discovery programs.

The C-3 position of the pyrazole ring is a key vector for molecular elaboration. Introducing substituents at this site is typically achieved through palladium-catalyzed cross-coupling reactions. The choice of the starting halide at this position—most commonly 3-bromo or 3-chloro—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 3-bromo- and 3-chloro-1H-pyrazolo[3,4-c]pyridine, offering field-proven insights and experimental data to guide researchers in making informed strategic choices.

The Fundamental Chemistry: Why Halogen Choice Dictates Reactivity

In the landscape of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl.[2][3] This hierarchy is not arbitrary; it is rooted in the fundamental principles of the catalytic cycle, particularly the rate-determining oxidative addition step.

cluster_0 Palladium Cross-Coupling Catalytic Cycle pd0 Pd(0)Ln Active Catalyst oa_complex L | Ar-Pd(II)-X | L pd0->oa_complex Oxidative Addition (Rate-Determining Step) trans_complex L | Ar-Pd(II)-R | L oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product Ar-R trans_complex->re_product reactant Ar-X reactant->oa_complex nucleophile R-[M] nucleophile->trans_complex

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Two primary factors govern the superior reactivity of bromides over chlorides:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[2] Consequently, less energy is required to cleave the C-Br bond during the oxidative addition of the halide to the palladium(0) catalyst, leading to a lower activation energy for this critical step.

  • Kinetics of Oxidative Addition: This step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond, is frequently the rate-limiting step of the entire catalytic cycle.[2] The rate of oxidative addition is generally much faster for aryl bromides than for aryl chlorides.[4] This is attributed to the greater polarizability and lower bond energy of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium(0) center.

While 3-bromo-1H-pyrazolo[3,4-c]pyridine is the more reactive and often preferred substrate for initial explorations, recent advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made the more economical and readily available 3-chloro derivatives viable alternatives for large-scale synthesis.[2]

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for the stability and low toxicity of its organoboron reagents.[5] When comparing the 3-halo-1H-pyrazolo[3,4-c]pyridine substrates, significant differences in reaction conditions and outcomes are observed.

cluster_1 Reactivity Comparison: Oxidative Addition start_br 3-Bromo-Pyrazolo[3,4-c]pyridine reactivity_br Weaker C-Br Bond Lower Activation Energy start_br->reactivity_br start_cl 3-Chloro-Pyrazolo[3,4-c]pyridine reactivity_cl Stronger C-Cl Bond Higher Activation Energy start_cl->reactivity_cl outcome_br Faster Oxidative Addition Milder Conditions Standard Pd Catalysts/Ligands reactivity_br->outcome_br outcome_cl Slower Oxidative Addition Harsher Conditions Requires Specialized Ligands (e.g., Buchwald-type) reactivity_cl->outcome_cl cluster_2 Experimental Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Establish Inert Atmosphere (Purge with Ar/N2) setup->inert heat 3. Add Solvent & Heat (Vigorous Stirring) inert->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor workup 5. Quench & Work-up (Extraction) monitor->workup purify 6. Purification (Chromatography) workup->purify

Sources

Validation

C13 NMR Chemical Shift Guide: 7-Methoxy-pyrazolo[3,4-c]pyridine Core

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for the 7-methoxy-pyrazolo[3,4-c]pyridine core, a critical scaffold in the development of kinase inhibitors (e.g., Syk inhibitors). It con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for the 7-methoxy-pyrazolo[3,4-c]pyridine core, a critical scaffold in the development of kinase inhibitors (e.g., Syk inhibitors). It contrasts this specific isomer with its halogenated precursors and structural analogues to aid in unambiguous structural assignment.

Executive Summary & Structural Context

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, widely utilized in the design of ATP-competitive kinase inhibitors. Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [3,4-c] fused system places the pyridine nitrogen at position 6, creating distinct electronic properties and hydrogen-bonding vectors.

Accurate NMR characterization of the 7-methoxy derivative is challenging due to potential tautomerism (


 vs. 

) and the electronic influence of the methoxy group adjacent to the bridgehead nitrogen. This guide provides experimental data for the core and its 5-chloro analogue, establishing a baseline for structural elucidation.
Structural Numbering & Tautomerism

The IUPAC numbering for the 1H-pyrazolo[3,4-c]pyridine core is as follows:

  • Positions 1, 2: Pyrazole nitrogens.

  • Position 3: Pyrazole carbon.[1][2][3][4][5][6]

  • Positions 3a, 7a: Bridgehead carbons.

  • Positions 4, 5, 7: Pyridine carbons.[3]

  • Position 6: Pyridine nitrogen.[3]

Critical Insight: In solution (DMSO-


 or CDCl

), the

-tautomer is thermodynamically favored over the

-tautomer, stabilized by aromaticity and solvent interactions.

Comparative C13 NMR Data Analysis

The following data compares the experimentally validated shifts of the 5-chloro-1H-pyrazolo[3,4-c]pyridine (a common precursor) with the calculated/projected shifts for the 7-methoxy derivative. The methoxy substitution at C7 induces significant chemical shift perturbations due to the ipso-effect and resonance donation into the pyridine ring.

Table 1: C13 NMR Chemical Shift Comparison ( , ppm)
Carbon Position5-Chloro Derivative (Exp)*7-Methoxy Derivative (Proj)**Assignment Logic (HMBC/SCS)
C3 134.2~133.5Pyrazole CH. Shows HMBC to C3a and C7a.
C3a (Bridge)131.2~125.0Upfield shift expected due to para-resonance from OMe at C7.
C4 115.6~116.0Pyridine CH. Minimal effect from C7 substitution.
C5 141.0 (C-Cl)~138 - 142If unsubstituted (C-H), ~138. If substituted, shift varies.[5][7]
C6 (Nitrogen)(Nitrogen)Pyridine Nitrogen (N).
C7 135.1~162.0 - 164.0 Diagnostic Peak. Large downfield shift (Ipso-OMe).
C7a (Bridge)137.6~130.0Shielded by ortho-effect of OMe.
-OCH

N/A~54.0 - 56.0Methoxy methyl group.

*Experimental data in Methanol-


 referenced from Bedwell et al. (RSC Adv., 2023).
**Projected based on substituent chemical shift (SCS) additivity rules for 2-methoxypyridine vs 2-chloropyridine (+27 ppm ipso, -13 ppm ortho).
Spectral Interpretation Insights
  • The C7 Anomaly: In the 5-chloro precursor, C7 appears at 135.1 ppm . Upon methoxylation, this carbon shifts dramatically downfield to the 160+ ppm region, characteristic of a carbon attached to both a nitrogen (C6) and an oxygen atom (imidate-like character).

  • Bridgehead Shielding: The C7a bridgehead carbon typically resonates around 137 ppm in the halo-derivative. The electron-donating methoxy group at C7 exerts a shielding effect, likely moving C7a upfield to ~130 ppm .

  • Solvent Effects: Spectra in DMSO-

    
      often show broadened signals for C3a/C7a due to tautomeric exchange rates. Addition of a drop of TFA or heating to 330K can sharpen these signals by inducing rapid exchange.
    

Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Adapted from Fujiwara et al. (US Patent 2014/0179673)

This workflow converts the 7-chloro precursor to the 7-methoxy target via nucleophilic aromatic substitution (


).

Reagents:

  • 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Starting Material)[1][8]

  • Sodium Methoxide (NaOMe), 28% in Methanol

  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a pressure vial with 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) and anhydrous methanol (10 V).

  • Alkoxylation: Add NaOMe solution (5.0 eq) dropwise at room temperature.

  • Reaction: Seal the vial and heat to 90°C for 5–12 hours. Monitor by LCMS for disappearance of the chloro-starting material (M+H ~154) and formation of the methoxy product (M+H ~150).

  • Quench: Cool to room temperature. Pour the mixture into saturated aqueous

    
    .
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude solid is typically pure enough for NMR. If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: NMR Acquisition Parameters

To ensure resolution of quaternary carbons (C3a, C7a, C7-OMe):

  • Concentration: >10 mg in 0.6 mL solvent.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons in fused heterocycles have long

    
     relaxation times.
    
  • Scans: Minimum 1024 scans for 13C; 64 scans for 1H.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on integration, though intensity is less critical than position for assignment.

Visual Analysis Workflows

Diagram 1: Structural Elucidation Logic (HMBC)

This diagram illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) required to unambiguously assign the regioisomer.

G cluster_0 HMBC Correlations H3 Proton H3 (8.15 ppm) C3a Carbon C3a (Bridge) H3->C3a 2J C7a Carbon C7a (Bridge) H3->C7a 3J (Weak) H4 Proton H4 (7.82 ppm) H4->C3a 3J H4->C7a 3J C5 Carbon C5 H4->C5 2J OMe Methoxy H (~4.0 ppm) C7 Carbon C7 (Ipso) OMe->C7 3J (Strong) Defines Position caption Figure 1: Key HMBC correlations. The interaction between the methoxy protons and C7 confirms the 7-position substitution.

Diagram 2: Synthesis Pathway

The conversion from the commercially available 2-chloro-4-methylpyridin-3-amine to the final 7-methoxy core.

Synthesis Start 2-chloro-4-methylpyridin-3-amine Step1 Cyclization (NaNO2, AcOH) Start->Step1 Inter1 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Precursor) Step1->Inter1 Step2 Methoxylation (NaOMe, MeOH, 90°C) Inter1->Step2 Final 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (Target) Step2->Final caption Figure 2: Synthetic route to the 7-methoxy core via diazotization and SNAr.

[9]

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34567.

    • Source of 5-chloro-1H-pyrazolo[3,4-c]pyridine NMR d
  • Fujiwara, K., et al. (2014).[1][2] Nicotinamide derivatives or salt thereof having syk-inhibitory activity.[2][9] US Patent 2014/0179673 A1.

    • Describes Reference Example 29: Synthesis of 7-methoxy deriv
  • ChemicalBook. (n.d.). 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Product Page.

    • Confirmation of CAS 76006-10-5 existence and commercial availability.
  • Tsikouris, O., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643-649.

    • Detailed analysis of tautomerism in the [3,4-c] core.

Sources

Comparative

A Comparative Guide to the Purity Validation of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a pivotal intermediate such as 3-Chloro-7...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a pivotal intermediate such as 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine, a compound class frequently explored in medicinal chemistry for its diverse biological activities, rigorous purity validation is paramount.[1][2] Impurities, whether they are residual starting materials, by-products, or degradation products, can have unforeseen toxicological effects or alter the stability and therapeutic window of the final active pharmaceutical ingredient (API).[1][3] This guide provides a comprehensive comparison of analytical methodologies for the robust purity determination of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine, grounded in scientific principles and practical application.

The validation of analytical methods is a critical component of quality control in the pharmaceutical industry, ensuring that the chosen methods are fit for their intended purpose.[4][5] Regulatory bodies such as the FDA and EMA mandate this validation to guarantee that analytical results are accurate, precise, and reproducible.[4][6] This guide will delve into the application of several core analytical techniques, comparing their strengths and limitations in the context of this specific heterocyclic compound.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A multi-faceted analytical strategy, employing orthogonal methods that measure the same attribute through different physicochemical principles, provides the most comprehensive and reliable assessment of a compound's purity.[7] For 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine, a combination of chromatographic, spectroscopic, and elemental analysis techniques is recommended.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical intermediates.[8][] Its high resolving power allows for the separation and quantification of the main compound from its closely related impurities.[10][11]

Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a liquid solvent). For a polar heterocyclic compound like 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine, a reversed-phase HPLC method is typically the most effective.[12]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Diluent Injector Inject Sample/Standard Sample->Injector Standard Prepare Reference Standard Solution Standard->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump Mobile Phase MobilePhase->Pump Pump->Injector Column Separation on C18 Column Injector->Column Detector UV Detection (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample in Solvent Injector Inject into GC Sample->Injector GC_Column Separation in GC Column Injector->GC_Column MS_Source Ionization in MS Source GC_Column->MS_Source Mass_Analyzer Mass Analysis MS_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Mass_Spectrum Generate Mass Spectra Detector->Mass_Spectrum Quantification Quantify Impurities TIC->Quantification Library_Search Compare with NIST Library Mass_Spectrum->Library_Search qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Calculation Sample Accurately weigh sample Solvent Dissolve in deuterated solvent Sample->Solvent Standard Accurately weigh internal standard Standard->Solvent Acquisition Acquire ¹H NMR spectrum Solvent->Acquisition Processing Process spectrum (phasing, baseline correction) Acquisition->Processing Integration Integrate analyte and standard signals Processing->Integration Calculation Calculate purity based on integral values, molecular weights, and masses Integration->Calculation

Sources

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